3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)
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Overview
Description
3,3’-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) is a complex organic compound that belongs to the class of benzoazepines. This compound is characterized by its unique structure, which includes two benzoazepine rings connected by a propane-1,3-diyl linker and substituted with methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted phenylamine and a ketone.
Introduction of the propane-1,3-diyl linker: This step involves the reaction of the benzoazepine intermediate with a propane-1,3-diyl halide under basic conditions to form the desired bis-compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzoazepine derivatives.
Substitution: Various substituted benzoazepine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,3’-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: Similar in structure but with pyridinium rings instead of benzoazepine rings.
2,2-bis((3-mercaptobutanoyl)oxy)methyl)propane-1,3-diyl bis(3-mercaptobutanoate): Contains a propane-1,3-diyl linker but with different functional groups.
Uniqueness
3,3’-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) is unique due to its specific benzoazepine structure and methoxy substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H34N2O6 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-[3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C27H34N2O6/c1-32-22-12-18-6-10-28(26(30)16-20(18)14-24(22)34-3)8-5-9-29-11-7-19-13-23(33-2)25(35-4)15-21(19)17-27(29)31/h12-15H,5-11,16-17H2,1-4H3 |
InChI Key |
BOMTZDFJQBFTCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
Origin of Product |
United States |
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